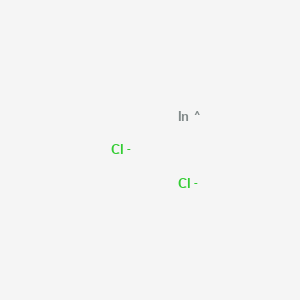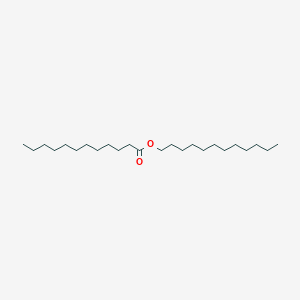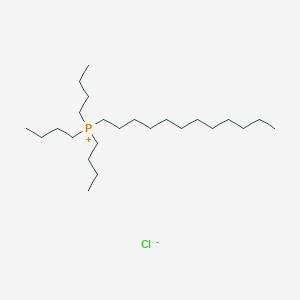
INDIUM(II) CHLORIDE 99.9per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(II) Chloride is an inorganic compound with the formula InCl2 . It is a colorless orthorhombic crystal and is available in powder form . It is often used as a catalyst core .
Synthesis Analysis
Indium(II) Chloride can be produced via the effect of dry hydrogen chloride on indium metal at 2000 °C . The reaction is as follows: In + 2HCl → InCl2 + H2 .
Molecular Structure Analysis
The molecular weight of Indium(II) Chloride is 185.72 g/mol . The linear formula of Indium(II) Chloride is InCl2 .
Chemical Reactions Analysis
Indium(II) Chloride is suitable for use as a catalyst core . It is significantly more reactive than InCl3, typically used in the preparation of nanocrystals .
Physical And Chemical Properties Analysis
Indium(II) Chloride is a colorless orthorhombic crystal . It has a melting point of 262ºC (dec.) (lit.) . It reacts with water .
Scientific Research Applications
Nanofiltration in Semiconductor Wastewater Treatment
Indium compounds, including Indium(II) chloride, exhibit excellent semiconductor properties but are suspected carcinogens. Nanofiltration (NF) technology has been applied to separate indium from synthetic wastewater, showcasing the potential of NF membranes in treating semiconductor wastewater. This application is vital for minimizing environmental and health risks associated with indium exposure in the semiconductor industry (Wu, Sun, & Tay, 2004).
Radiopharmaceutical Production
Indium(II) chloride is crucial in the production of radiopharmaceuticals, specifically Indium-111, used in oncological disease therapies. Techniques for obtaining Indium-111 and the preparation of indium [111In] chloride showcase the importance of this compound in developing treatments that require high linear energy transfer (LET) emissions for targeting cancer cells (Bolshakov, Garapatski, & Golovkov, 2015).
Photocatalysis for Hydrogen Production and Water Cleaning
Research into indium sulfide-based photocatalysts for hydrogen production by water splitting and contaminant degradation underlines the role of indium compounds in harnessing solar energy for environmental remediation and renewable energy production. Indium sulfide's narrow bandgap makes it suitable for visible light absorption, and indium(II) chloride can be involved in synthesizing these photocatalysts (Soni et al., 2021).
Catalyst in Organic Synthesis
Indium(II) chloride serves as a versatile catalyst in the synthesis of a broad spectrum of heterocyclic compounds, including bioactive heterocycles. Its stability in moisture and aqueous mediums, along with its catalytic efficiency, highlights its significance in advancing organic synthesis methodologies (Mahato et al., 2020).
Surface Tension Studies
The study of the surface tension of indium and its compounds, including Indium(II) chloride, provides essential insights into the physical properties relevant to materials science and industrial applications. Understanding the surface tension is crucial for various processes and the manufacturing of semiconductor devices (Alchagirov et al., 2014).
Mechanism of Action
Target of Action
Indium(II) Chloride, with the chemical formula InCl2, is primarily used as a catalyst in various chemical reactions . The primary targets of Indium(II) Chloride are the reactants in these chemical reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Indium(II) Chloride accelerates the rate of chemical reactions without being consumed in the process . It achieves this by providing an alternative reaction pathway with a lower activation energy, enabling the reactants to convert into products more efficiently .
Result of Action
The primary result of Indium(II) Chloride’s action is the acceleration of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible .
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/2ClH.In/h2*1H;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBYTRRQUSARN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[In] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2In-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028441 |
Source


|
| Record name | Indium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13465-11-7 |
Source


|
| Record name | Indium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)









